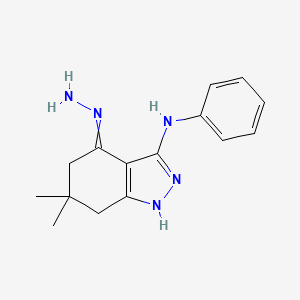
3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone” is a chemical compound with the molecular formula C15H19N5 and a molecular weight of 269.34 . It is part of a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones .
Synthesis Analysis
The synthesis of this compound involves computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60μM were found .Applications De Recherche Scientifique
Antiviral Research
SARS-CoV-2 Mpro Inhibition: A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones has been designed. This compound has shown potential in virtual screening and molecular dynamics simulation, leading to the synthesis and evaluation of new inhibitors . The research indicates that compounds based on this scaffold could be optimized for better efficacy against viral proteases.
Pain Management
Opioid Receptor Agonism: The compound has been investigated for its role as an opioid receptor agonist with less accompanying gastrointestinal dysfunction than morphine . This suggests its potential application in developing new pain management therapies that could offer relief without some of the common side effects associated with opioids.
Medicinal Chemistry
Synthesis of Derivatives: The compound serves as a scaffold for the synthesis of various derivatives. A green protocol for the chemoselective synthesis of indole derivatives has been developed, indicating the compound’s versatility in medicinal chemistry applications .
Cancer Research
Cytotoxic Effect Evaluation: Derivatives of the compound have been assessed for their cytotoxic effects on cancer cell lines, such as MCF-7 and MDA-MB-231 . This research application is crucial for discovering new cancer therapies and understanding the compound’s role in cancer treatment.
Computational Chemistry
Molecular Docking and Dynamics: The compound’s applications extend to computational chemistry, where it is used in molecular docking and dynamics studies to predict interactions with biological targets . This is essential for drug discovery and understanding the molecular basis of diseases.
Pharmacology
Receptor Binding Affinity: Studies have shown that the compound has significant binding affinity to various opioid receptors, which is important for the development of drugs with targeted effects in pharmacology .
Biochemistry
Protein-Ligand Interaction: The compound’s interaction with proteins, such as viral proteases, is studied to understand the biochemical pathways and mechanisms of action . This knowledge is vital for designing drugs that can effectively modulate these interactions.
Drug Development
Hit Optimization: The compound’s role in hit optimization for drug development is noteworthy. Researchers discuss the structure-activity relationship (SAR) and further possibilities for optimizing hits in the context of drug development .
Mécanisme D'action
Propriétés
IUPAC Name |
4-hydrazinylidene-6,6-dimethyl-N-phenyl-5,7-dihydro-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-15(2)8-11(18-16)13-12(9-15)19-20-14(13)17-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRIAIBOIPGYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

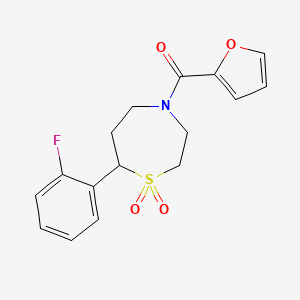
![Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate](/img/structure/B2950434.png)
![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2950436.png)
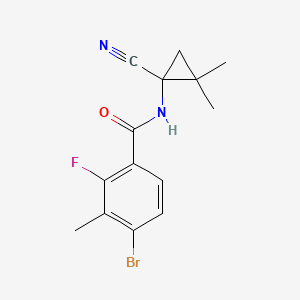
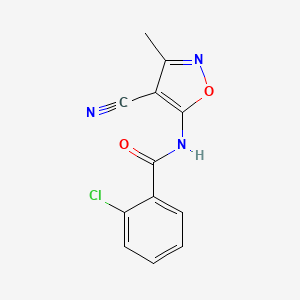
![Cyclohex-3-en-1-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2950441.png)
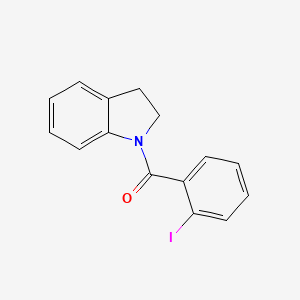
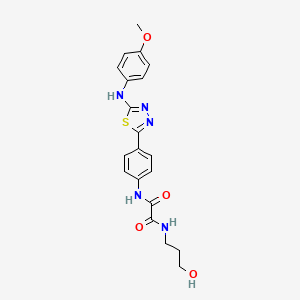
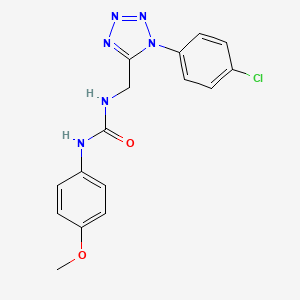

![N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2950447.png)
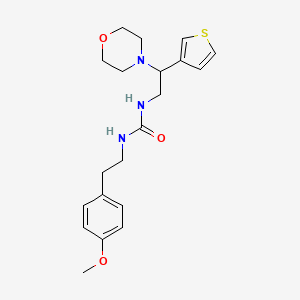
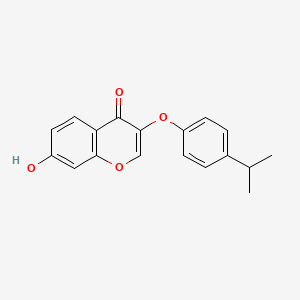
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide](/img/structure/B2950454.png)